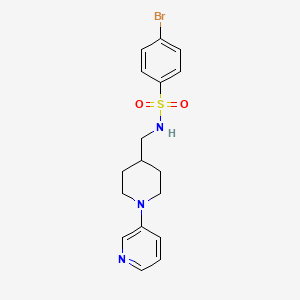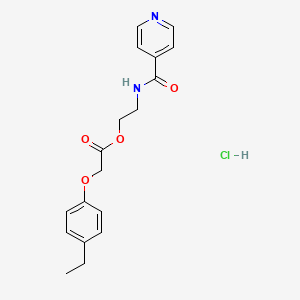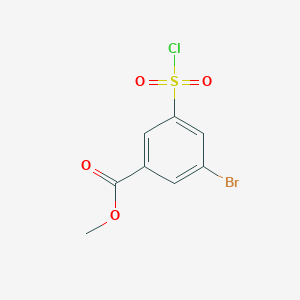
4-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide class of compounds. It is commonly used in scientific research for its unique properties and has various applications in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 4-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide involves the inhibition of specific enzymes or proteins that are involved in various biochemical pathways. The compound binds to the active site of the enzyme or protein, thereby preventing its activity. The exact mechanism of inhibition depends on the specific enzyme or protein that is targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide depend on the specific enzyme or protein that is targeted. In general, the compound is known to have a broad range of effects, including anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide in lab experiments is its specificity. The compound can be used to selectively inhibit specific enzymes or proteins, thereby allowing researchers to study their individual roles in various biochemical pathways. Additionally, the compound is relatively easy to synthesize and has good stability, making it a useful tool for long-term experiments.
One limitation of using 4-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is its potential toxicity. The compound has been shown to be toxic at high concentrations, and care must be taken when handling it in the lab. Additionally, the compound may have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving 4-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide. One area of interest is the development of new compounds that are based on the structure of 4-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide. These compounds could have improved efficacy or reduced toxicity compared to the parent compound.
Another area of interest is the identification of new enzymes or proteins that can be targeted by 4-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide. By studying the effects of the compound on these targets, researchers can gain a better understanding of their roles in various biochemical pathways.
Finally, there is potential for the use of 4-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide in therapeutic applications. By targeting specific enzymes or proteins, the compound could be used to treat a variety of diseases, including cancer, inflammation, and neurodegenerative disorders.
Conclusion:
In conclusion, 4-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful tool compound that has various scientific research applications. Its specificity and broad range of effects make it a valuable tool for studying the role of sulfonamide-containing molecules in biological systems. While there are limitations to its use, the compound has many potential future directions for research, including the development of new compounds and therapeutic applications.
Synthesemethoden
The synthesis of 4-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide involves the reaction of 4-bromo-N-(piperidin-4-yl)benzenesulfonamide with 1-(pyridin-3-yl)piperidine in the presence of a suitable solvent and base. The reaction proceeds via the formation of an intermediate, which is then converted to the final product through further reactions. The yield of the product can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide has various scientific research applications. It is commonly used as a tool compound to study the role of sulfonamide-containing molecules in biological systems. It is also used as a chemical probe to investigate the activity of enzymes that are involved in various biochemical pathways. Additionally, it is used as a starting material for the synthesis of other compounds that have potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-bromo-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O2S/c18-15-3-5-17(6-4-15)24(22,23)20-12-14-7-10-21(11-8-14)16-2-1-9-19-13-16/h1-6,9,13-14,20H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYFSSSXCHOXPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)Br)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-acetamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate](/img/structure/B2830281.png)

![8-(4-ethoxyphenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2830283.png)

![4-Methyltricyclo[6.2.1.0^{2,7}]undeca-4,9-diene-3,6-dione](/img/structure/B2830287.png)


![2-chloro-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2830293.png)
![N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2830297.png)
